molecular formula C20H18F3N3O B2385326 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034512-73-5

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2385326
CAS No.: 2034512-73-5
M. Wt: 373.379
InChI Key: HIKUVRHTTVBEMP-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate the impact of hydrogen bonding on self-assembly processes. Their antioxidant activities were assessed through various in vitro methods, showing significant antioxidant potential. This research opens avenues for exploring pyrazole-acetamide derivatives in coordination chemistry and their potential antioxidant applications (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a critical intermediate in the synthesis of antimalarial drugs, showcases another vital application. Utilizing immobilized lipase for this process emphasizes the role of pyrazole-acetamide derivatives in facilitating environmentally friendly and efficient drug synthesis methods (Magadum & Yadav, 2018).

Acrosin Inhibition for Fertility Research

The synthesis of novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate compounds, acting as acrosin inhibitors, represents a leap in fertility research. These inhibitors can potentially be used to regulate or enhance fertility, providing a chemical basis for developing new fertility drugs or contraceptives (Qi et al., 2011).

Anti-inflammatory and Anticancer Potential

Celecoxib derivatives, featuring pyrazole-acetamide structures, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the compound's multifaceted potential in medical research, especially in developing therapies for inflammation, pain, oxidative stress, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).

Glutaminase Inhibition for Cancer Therapy

The design and synthesis of BPTES analogs, including pyrazole-acetamide derivatives, have significantly contributed to the search for potent glutaminase inhibitors. Such inhibitors have therapeutic potential in cancer treatment by targeting cancer cells' metabolic pathways, demonstrating the importance of pyrazole-acetamide derivatives in developing novel cancer therapies (Shukla et al., 2012).

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c21-20(22,23)18-8-4-5-15(11-18)12-19(27)24-9-10-26-14-17(13-25-26)16-6-2-1-3-7-16/h1-8,11,13-14H,9-10,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKUVRHTTVBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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